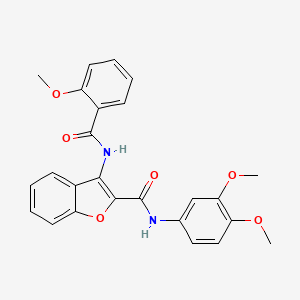

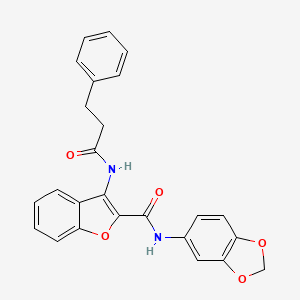

![molecular formula C22H17BrN4O2S B6490524 11-[(4-bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione CAS No. 1358811-01-4](/img/structure/B6490524.png)

11-[(4-bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

11-[(4-bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is a useful research compound. Its molecular formula is C22H17BrN4O2S and its molecular weight is 481.4 g/mol. The purity is usually 95%.

The exact mass of the compound 11-[(4-bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is 480.02556 g/mol and the complexity rating of the compound is 705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 11-[(4-bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-[(4-bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

CDK2 Inhibition for Cancer Treatment

CDK2 (Cyclin-Dependent Kinase 2) is an attractive target for cancer therapy due to its role in cell cycle regulation. Researchers have designed and synthesized a novel set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including our compound of interest . These molecules were found to inhibit CDK2 selectively, leading to significant growth inhibition in various cancer cell lines. Notably, compounds 14 and 15 demonstrated potent cytotoxic activities against MCF-7, HCT-116, and HepG-2 cells, making them promising candidates for further investigation.

Adenosine Receptor Modulation

The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold has been explored as a pharmacophore for adenosine receptors . Functionalization of this scaffold allows researchers to obtain multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic agents. These derivatives may play a crucial role in modulating adenosine receptor activity, which has implications in various physiological processes.

Cardiovascular Disorders

Certain pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines have shown promise in treating cardiovascular disorders . Their activity may involve mechanisms such as RORγt inverse agonism, PHD-1 inhibition, and modulation of JAK1 and JAK2. Further research is needed to explore their potential therapeutic applications in cardiovascular medicine.

Type 2 Diabetes

Although specific studies on our compound are limited, the broader class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines has been investigated for its potential in managing type 2 diabetes . These compounds may impact glucose metabolism or insulin signaling pathways, but more targeted investigations are required.

Medicinal Chemistry and Fluorescent Probes

Recent applications have highlighted the use of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines in medicinal chemistry and as fluorescent probes . These heterocycles may serve as structural units in drug design or as imaging agents for biological studies.

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound’s ability to bind to the active site of CDK2, thereby preventing its normal function

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase. This leads to a halt in cell proliferation, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell growth is a primary concern .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range . This indicates the compound’s potential as a potent anti-cancer agent.

属性

IUPAC Name |

11-[(4-bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN4O2S/c23-17-8-6-16(7-9-17)14-26-22(29)27-18-11-13-30-19(18)20(28)25(21(27)24-26)12-10-15-4-2-1-3-5-15/h1-9,11,13H,10,12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGIUJFZVDYUDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CS3)N4C2=NN(C4=O)CC5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

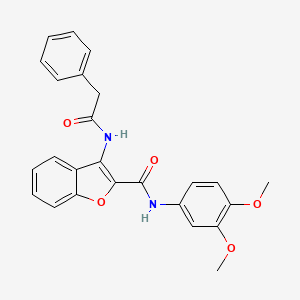

![N-(3,4-dimethoxyphenyl)-3-[2-(4-fluorophenyl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490453.png)

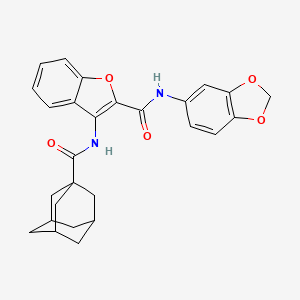

![N-(3,4-dimethoxyphenyl)-3-[2-(thiophen-2-yl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490460.png)

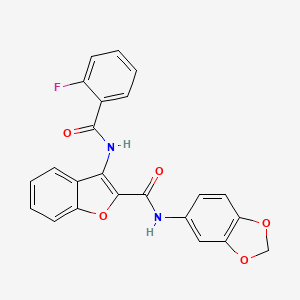

![2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B6490462.png)

![2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6490466.png)

![N-(2H-1,3-benzodioxol-5-yl)-3-[2-(naphthalen-1-yl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490508.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(3-methylphenyl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490525.png)

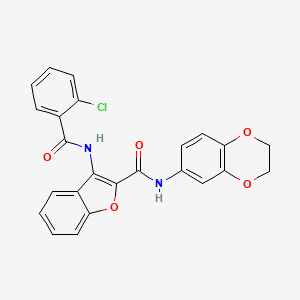

![11-[(2-chloro-6-fluorophenyl)methyl]-8-[(thiophen-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B6490535.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide](/img/structure/B6490537.png)